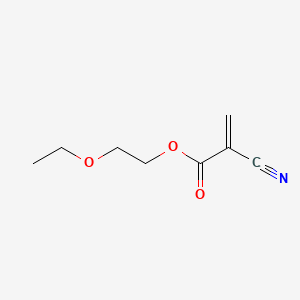

2-Ethoxyethyl 2-cyanoacrylate

CAS No.: 21982-43-4

Cat. No.: VC1679746

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21982-43-4 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 2-ethoxyethyl 2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C8H11NO3/c1-3-11-4-5-12-8(10)7(2)6-9/h2-5H2,1H3 |

| Standard InChI Key | IQDPHMACOQAPBQ-UHFFFAOYSA-N |

| SMILES | CCOCCOC(=O)C(=C)C#N |

| Canonical SMILES | CCOCCOC(=O)C(=C)C#N |

Introduction

Chemical Structure and Basic Properties

2-Ethoxyethyl 2-cyanoacrylate (CAS No. 21982-43-4) is an ester of 2-cyanoacrylic acid with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . The compound features an ethoxy-ethyl side chain attached to the carbonyl group of the cyanoacrylate base structure. This ether side chain contributes significantly to the compound's distinct physical and chemical properties.

The compound is also known by several synonyms including:

-

Ethoxyethyl cyanoacrylate (INCI)

-

2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester

-

2-Cyanoacrylic acid 2-ethoxyethyl ester

Key Physical and Chemical Properties

Synthesis Methods and Production

The synthesis of 2-ethoxyethyl 2-cyanoacrylate typically follows specific routes that have been modified and optimized over time to improve yield and purity.

Conventional Synthesis Process

The conventional method for synthesizing 2-ethoxyethyl 2-cyanoacrylate involves a two-step process :

-

Esterification: Initially, ethoxyethanol reacts with cyanoacetic acid to form ethoxyethyl cyanoacetate.

-

Condensation and Depolymerization: The ethoxyethyl cyanoacetate undergoes a condensation reaction with formaldehyde (paraformaldehyde) to form oligo(ethoxyethyl 2-cyanoacrylate).

Modified Synthesis Approaches

Researchers have identified improvements to the conventional synthesis methods. A notable study found that toluene serves as a superior reaction solvent compared to methyl alcohol or xylene for the synthesis of cyanoacrylate monomers . The research also determined that higher molecular weight of the condensation oligomer before pyrolysis and narrower molecular weight distribution lead to higher yields of the cyanoacrylate monomer .

A typical laboratory scale synthesis procedure involves:

-

Condensation of cyanoacetic acid with 2-ethoxyethanol to form the ester

-

Reaction of this intermediate with formaldehyde in the presence of a catalyst

-

Cracking of the resulting polymer to obtain the monomer

Polymerization Mechanism

The distinctive property of 2-ethoxyethyl 2-cyanoacrylate, like other cyanoacrylates, is its rapid polymerization in the presence of weak bases, including moisture from the air.

Anionic Polymerization

2-Ethoxyethyl 2-cyanoacrylate undergoes rapid anionic polymerization when exposed to weak bases . The mechanism involves:

-

Initiation: A weak base (often moisture) attacks the electrophilic β-carbon of the cyanoacrylate, forming a carbanion on the α-carbon. This carbanion is resonance-stabilized through the cyano (CN) and ester (CO₂R) groups .

-

Propagation: The carbanion attacks the electrophilic carbon of another cyanoacrylate molecule, forming a growing polymer chain. This process repeats rapidly, creating long polymer chains .

-

Termination: Eventually, the polymerization terminates when the growing chain encounters an impurity or when all monomers are consumed.

Factors Affecting Polymerization

Several factors influence the polymerization rate and properties of the resulting polymer:

-

Temperature: Higher temperatures typically accelerate the polymerization rate

-

Humidity: Increased moisture content enhances initiation of polymerization

-

pH: Alkaline conditions promote faster polymerization than acidic environments

-

Substrate Surface: Different surfaces may catalyze or inhibit the polymerization process

Physical and Chemical Properties of the Polymer

The polymer formed from 2-ethoxyethyl 2-cyanoacrylate possesses distinctive properties that differentiate it from polymers of other cyanoacrylates.

Thermal Properties

Research has demonstrated that poly(ethoxyethyl cyanoacrylate) exhibits significantly lower softening and glass transition temperatures compared to polymers derived from cyanoacrylates with methyl, ethyl, or isobutyl side chains . This lower glass transition temperature contributes to the polymer's increased flexibility and reduced brittleness.

Degradation Properties

Hydrolysis studies of poly(ethoxyethyl cyanoacrylate) have shown that it degrades faster than polymers of ethyl cyanoacrylate and isobutyl cyanoacrylate . This degradation has been evaluated through:

-

Formaldehyde generation measurements

-

Mass loss tracking over time

-

Molecular weight changes during hydrolysis

The enhanced degradation rate is attributed to the ether linkage in the side chain, which increases the polymer's susceptibility to hydrolytic cleavage.

Comparative Analysis with Other Cyanoacrylates

2-Ethoxyethyl 2-cyanoacrylate belongs to a family of cyanoacrylate compounds with varying alkyl chain lengths and structures. These structural differences result in distinct properties and applications.

Volatility Comparison

Research has demonstrated that 2-ethoxyethyl 2-cyanoacrylate has a lower vapor pressure compared to cyanoacrylates with lower molecular weights, such as methyl and ethyl cyanoacrylates . The humidity of the environment affects the vapor pressure, as increased humidity accelerates polymerization and reduces the volatile monomeric form .

Toxicity Comparison

Cyanoacrylates can be broadly categorized as:

-

Short-Chain Cyanoacrylates (SCCA): Examples include methyl and ethyl cyanoacrylates, which have demonstrated higher tissue toxicity .

-

Longer-Chain Cyanoacrylates (LCCA): These include butyl cyanoacrylate and 2-ethoxyethyl 2-cyanoacrylate, which generally exhibit reduced toxicity profiles .

The reduced toxicity of longer-chain derivatives like 2-ethoxyethyl 2-cyanoacrylate is attributed to their slower degradation rate, which results in a more controlled release of potential byproducts such as cyanoacetate and formaldehyde .

Industrial and Medical Applications

Adhesive Applications

The primary application of 2-ethoxyethyl 2-cyanoacrylate is as a component in adhesive formulations, where it contributes several advantageous properties:

-

Rapid curing in the presence of moisture

-

Strong bonding to various substrates

-

Lower odor compared to shorter-chain cyanoacrylates

-

Increased flexibility of the cured adhesive

-

Enhanced biodegradability compared to other cyanoacrylate polymers

Specialized Applications

2-Ethoxyethyl 2-cyanoacrylate has found use in specialized applications including:

-

Component in eyelash extension adhesives (5-10% concentration)

-

Potential application in tissue adhesives, leveraging its biodegradability and reduced toxicity compared to shorter-chain alternatives

-

Industrial adhesives requiring lower volatility and reduced "blooming" (white residue formation)

Analytical Methods

Several analytical techniques have been developed for the identification and quantification of 2-ethoxyethyl 2-cyanoacrylate.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been developed specifically for 2-ethoxyethyl 2-cyanoacrylate analysis with the following parameters :

-

Column: Newcrom R1 (specialized reverse-phase column with low silanol activity)

-

Mobile phase: Acetonitrile, water, and phosphoric acid

-

For mass spectrometry compatibility: Replacement of phosphoric acid with formic acid

-

Scale: Method is scalable for preparative separation and isolation of impurities

Other Analytical Techniques

Additional analytical methods employed for characterization include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight determination and fragmentation pattern analysis

-

Thermal analysis (Differential Scanning Calorimetry) for characterization of the polymer's thermal properties

Recent Research and Developments

Recent scientific investigations have expanded our understanding of 2-ethoxyethyl 2-cyanoacrylate and related compounds. Key findings include:

Biomechanical Properties in Medical Applications

An experimental study involving rats with induced fractures demonstrated that ethyl 2-cyanoacrylate (a related compound) improved biomechanical properties compared to control groups, suggesting potential applications in orthopedic procedures.

Biodegradability Studies

Research has confirmed that the ether side chain in 2-ethoxyethyl 2-cyanoacrylate enhances the biodegradability of the resulting polymer, making it potentially suitable for applications requiring controlled degradation over time .

Regulatory Evaluations

Recent regulatory assessments have evaluated cyanoacrylates, including 2-ethoxyethyl 2-cyanoacrylate, providing new insights into their hazard classifications and safety profiles . These evaluations contribute to refining appropriate handling procedures and identifying suitable applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume